molecular formula C13H12N2O2 B183454 2-phenoxy-N-(pyridin-3-yl)acetamide CAS No. 25288-46-4

2-phenoxy-N-(pyridin-3-yl)acetamide

Cat. No.: B183454
CAS No.: 25288-46-4
M. Wt: 228.25 g/mol
InChI Key: YERVZSCNCUXQAH-UHFFFAOYSA-N
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Description

2-phenoxy-N-(pyridin-3-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery, designed around the privileged phenoxy-acetamide scaffold . This structure integrates a phenoxy moiety linked to an acetamide group that is specifically functionalized with a pyridin-3-yl ring. The terminal phenoxy group is a common feature in many therapeutic agents and is known to be crucial for biological activity, often enabling key interactions with enzyme targets . The incorporation of the pyridine ring is a strategic modification aimed at enhancing the molecule's drug-like properties. Pyridine-based compounds are recognized for their broad pharmacological applications and, importantly, have a well-documented high probability of penetrating the central nervous system (CNS), making them valuable scaffolds for the development of neurotherapeutics and oncology drugs targeting brain tumors . This structural profile suggests potential for research in diseases where the blood-brain barrier is a significant challenge. Recent scientific investigations into structurally related benzoyl-phenoxy-acetamide (BPA) compounds have highlighted their strong cytotoxic activity against aggressive cancers, including glioblastoma . The pyridine variant of the BPA core is specifically designed to improve critical physicochemical properties for CNS penetration, such as water solubility and lipophilicity, while maintaining low predicted cardiotoxicity . Consequently, this compound presents a compelling candidate for researchers exploring new anticancer agents, particularly for malignancies of the central nervous system. Beyond oncology, the phenoxy-acetamide core is a versatile structure with reported activities across multiple therapeutic domains. This includes potential applications in the design of novel antibacterial agents and the modulation of neurological targets . Researchers are offered this compound as a high-quality building block and chemical probe to further investigate these mechanisms and develop new potential therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxy-N-pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12N2O2/c16-13(15-11-5-4-8-14-9-11)10-17-12-6-2-1-3-7-12/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERVZSCNCUXQAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00309207
Record name 2-PHENOXY-N-(3-PYRIDYL)ETHANAMIDE
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Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25288-46-4
Record name NSC211328
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Record name 2-PHENOXY-N-(3-PYRIDYL)ETHANAMIDE
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Record name 2-PHENOXY-N-(3-PYRIDINYL)ACETAMIDE
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Synthetic Methodologies for 2 Phenoxy N Pyridin 3 Yl Acetamide and Its Analogues

Design Principles for Phenoxyacetamide Scaffold Construction

The design of phenoxyacetamide scaffolds is guided by principles of structural integrity, functionality, and biological target interaction. The scaffold itself consists of a phenoxy group linked to an acetamide (B32628) moiety, a structure that has shown promise in various therapeutic areas. nih.gov Key design considerations include the selection of substituents on both the phenyl and acetamide portions of the molecule to modulate physicochemical properties and biological activity. nih.govacs.org

In the context of bioresorbable polymeric vascular scaffolds, design principles focus on the lifecycle of the scaffold, encompassing revascularization, restoration, and resorption phases. pcronline.com While chemically distinct, the underlying concept of designing a scaffold to maintain structural integrity for a specific duration is relevant. pcronline.com For phenoxyacetamide scaffolds in drug design, this translates to ensuring the molecule maintains its active conformation and stability to effectively interact with its biological target. nih.gov The construction of these scaffolds must adhere to safety and design specifications to ensure their intended function and prevent structural failure. osha.govacescaffolding-uk.com

Targeted Synthesis of N-(pyridin-3-yl)acetamide Derivatives via Amide Coupling Reactions

Amide bond formation is a cornerstone of organic synthesis and is particularly crucial for creating N-(pyridin-3-yl)acetamide derivatives. blazingprojects.com A common and effective method involves the coupling of a carboxylic acid with an amine. nih.gov For instance, the synthesis of N-aryl acetamide N-pyridyl analogs can be achieved by reacting a suitable carboxylic acid with 5-aminopyridine using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and Hünig's base (N,N-Diisopropylethylamine). acs.org

Another approach involves the preparation of an acid chloride from a carboxylic acid, which then reacts with an amine to form the amide. For example, phenylsulphonamido alkanoic acids can be converted to their corresponding acid chlorides using thionyl chloride. These acid chlorides can then be condensed with 3-aminopyridine (B143674) to yield the desired N-pyridin-3-yl substituted [phenylsulphonamido] acetamide derivatives in good yields. blazingprojects.com The Suzuki cross-coupling reaction has also been employed to synthesize N-[5-bromo-2-methylpyridine-3-yl]acetamide by reacting 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride. mdpi.com

Coupling ReagentReactantsProductReference
HATU/Hünig's baseCarboxylic acid, 5-aminopyridineN-aryl acetamide N-pyridyl analogs acs.org
Thionyl chloridePhenylsulphonamido alkanoic acid, 3-aminopyridineN-pyridin-3-yl substituted [phenylsulphonamido] acetamide blazingprojects.com
Acetic anhydride5-bromo-2-methylpyridin-3-amineN-[5-bromo-2-methylpyridine-3-yl]acetamide mdpi.com

Exploration of Nucleophilic Substitution Strategies for 2-phenoxy-N-(pyridin-3-yl)acetamide Synthesis

Nucleophilic substitution is a versatile strategy for synthesizing this compound and its analogs. This method often involves the reaction of a phenoxide with a haloacetamide. The chlorine atom in N-aryl 2-chloroacetamides is readily displaced by various nucleophiles, including oxygen, nitrogen, and sulfur. researchgate.net

A key synthetic route involves the alkylation of a phenol (B47542) with a 2-chloro-N-(pyridin-3-yl)acetamide. For example, 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives have been synthesized by the alkylation of the hydroxyl group of 2-arylpyridin-3-ols with different N-substituted chloroacetamides. researchgate.netresearchgate.net Similarly, 2-(4-formylphenoxy)-N-substituted-phenylacetamides can be prepared through the nucleophilic replacement of the chlorine atom from chloroacetamide derivatives using 4-hydroxybenzaldehyde (B117250) in the presence of potassium carbonate and potassium iodide. researchgate.netresearchgate.net

The synthesis of the precursor, 2-chloro-N-(pyridin-3-yl)acetamide, is typically achieved through the chloroacetylation of 3-aminopyridine with chloroacetyl chloride. researchgate.net

NucleophileElectrophileProductReference
2-Arylpyridin-3-olN-substituted chloroacetamide2-(Pyridin-3-yloxy)acetamide derivative researchgate.netresearchgate.net
4-HydroxybenzaldehydeChloroacetamide derivative2-(4-Formylphenoxy)-N-substituted-phenylacetamide researchgate.netresearchgate.net
3-AminopyridineChloroacetyl chloride2-Chloro-N-(pyridin-3-yl)acetamide researchgate.net

Optimization of Synthetic Routes and Reaction Conditions

Optimizing synthetic routes and reaction conditions is critical for improving yield, purity, and efficiency. For the synthesis of benzoyl-phenoxy-acetamide (BPA) pyridine (B92270) variants, a method was developed that involves the coupling of fenofibric acid (FFA) with the corresponding amines. nih.gov Due to the low reactivity of the carboxylic group of FFA towards nucleophilic acyl substitution, the acid is first converted to fenofibric chloride (FFC) using oxalyl chloride. nih.gov The subsequent reaction of FFC with an amine, such as 3-aminopyridine, in the presence of a base like sodium carbonate, yields the desired product. nih.gov

Researchers have explored various methods to optimize these reactions, including large-scale preparations without the need for extraction or crystallization. For instance, a dry pyridine suspension of 3-aminopyridine and anhydrous sodium carbonate can be sonicated and then reacted with FFC. nih.gov Alternatively, reactions can be performed in a mixture of water and an organic solvent like tetrahydrofuran (B95107) with sodium carbonate as the base. nih.gov The choice of solvent and base can significantly impact the reaction outcome.

Reactant 1Reactant 2Reagents/ConditionsProductReference
Fenofibric acidOxalyl chloride, DMFDichloromethaneFenofibric chloride nih.gov
Fenofibric chloride3-AminopyridineDry pyridine, Sodium carbonate2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-N-(pyridin-3-yl)propenamide nih.gov
Fenofibric chloride1-(Pyridine-4-yl)ethanamineSodium carbonate, Water/Tetrahydrofuran2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-N-(2-(pyridin-4-yl)ethyl)propenamide nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact and improve sustainability. mdpi.com For the synthesis of acetamide derivatives, several green methods have been explored, including microwave-assisted synthesis, ultrasound-assisted synthesis, and solvent-free reactions. mdpi.comarchivepp.com

Microwave-assisted synthesis has been shown to be an effective technique, often leading to faster reaction times, higher yields, and reduced waste compared to conventional heating methods. mdpi.commdpi.com For example, the synthesis of phenoxy oxazolines from phenoxy acetic acids and ethanolamine (B43304) has been successfully achieved using microwave irradiation. nih.gov

Ultrasound-assisted synthesis is another green approach that can enhance reaction rates and yields. mdpi.com The synthesis of certain 1,3,5-triazine (B166579) derivatives using ultrasound has been shown to be as effective or even superior to microwave-assisted methods. mdpi.com Solvent-free or "neat" mechanochemical grinding procedures have also been developed for the synthesis of N-substituted amines, offering a highly efficient and environmentally friendly alternative. mdpi.com While specific examples for this compound are not extensively documented, these green methodologies represent promising avenues for its future synthesis.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Phenoxy N Pyridin 3 Yl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2-phenoxy-N-(pyridin-3-yl)acetamide in solution. While specific experimental spectra for this compound are not widely available in published literature, a theoretical analysis based on its known structure allows for the prediction of the expected ¹H and ¹³C NMR signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the phenoxy and pyridine (B92270) rings would appear in the downfield region, typically between δ 6.9 and 8.5 ppm. The protons of the pyridine ring are anticipated to show characteristic doublet and doublet of doublets splitting patterns due to spin-spin coupling. The five protons of the monosubstituted phenoxy ring would exhibit complex splitting patterns. A key singlet signal, integrating to two protons, would correspond to the methylene (B1212753) (-CH₂-) bridge between the ether oxygen and the amide carbonyl group, likely appearing in the δ 4.5-5.0 ppm range. A broad singlet, corresponding to the amide N-H proton, would also be expected, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The spectrum would show 13 distinct signals corresponding to the 13 carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide would be the most downfield signal, typically appearing around δ 168-172 ppm. The aromatic carbons would resonate in the δ 110-160 ppm region, with carbons attached to electronegative atoms (oxygen and nitrogen) appearing further downfield. The methylene carbon (-CH₂-) signal would be found in the aliphatic region, likely around δ 65-70 ppm.

Mass Spectrometry (MS) and Elemental Analysis for Molecular Formula Validation

Mass spectrometry and elemental analysis are fundamental techniques for confirming the molecular formula and weight of a compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental composition. For this compound (C₁₃H₁₂N₂O₂), the exact mass is 228.0899 g/mol . uni.lu Analysis by techniques such as electrospray ionization (ESI) would be expected to show prominent ions corresponding to the protonated molecule [M+H]⁺ and other adducts.

Table 1: Predicted Mass Spectrometry Data for this compound
AdductCalculated m/z
[M+H]⁺229.09715
[M+Na]⁺251.07909
[M+K]⁺267.05303
[M-H]⁻227.08259
Data sourced from predicted values. uni.lu

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the pure compound. The experimentally determined percentages should align closely with the theoretically calculated values, providing strong evidence for the proposed molecular formula.

Table 2: Calculated Elemental Composition of this compound (C₁₃H₁₂N₂O₂)
ElementMassPercentage
Carbon (C)156.168 g/mol68.41%
Hydrogen (H)12.096 g/mol5.30%
Nitrogen (N)28.014 g/mol12.27%
Oxygen (O)31.998 g/mol14.02%

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the presence of specific functional groups. Although published spectra for this compound are not readily found, the expected characteristic absorption bands can be predicted.

The FT-IR spectrum would be expected to display several key bands confirming the structure. A sharp absorption band around 3300 cm⁻¹ would indicate the N-H stretching vibration of the secondary amide. The carbonyl (C=O) stretching vibration (Amide I band) would be prominent and is expected to appear as a strong band in the region of 1660-1680 cm⁻¹. The C-N stretching and N-H bending vibrations (Amide II band) would likely be observed near 1550 cm⁻¹. The asymmetric and symmetric C-O-C stretching vibrations of the phenoxy ether group are expected to produce strong bands in the 1250-1050 cm⁻¹ range. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C bending vibrations would appear in the 1600-1450 cm⁻¹ region.

Table 3: Expected Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amide (N-H)Stretch~3300
Aromatic (C-H)Stretch3000-3100
Amide (C=O)Stretch (Amide I)1660-1680
Aromatic (C=C)Stretch1450-1600
Amide (N-H bend, C-N stretch)Bend (Amide II)~1550
Ether (Ar-O-CH₂)Asymmetric Stretch1220-1260
Ether (Ar-O-CH₂)Symmetric Stretch1020-1075

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structural Determination

Single crystal X-ray diffraction is the most powerful technique for determining the exact three-dimensional structure of a molecule in the solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the compound. Furthermore, it reveals details about the crystal packing, including intermolecular interactions like hydrogen bonding and π-stacking.

To date, no public record of a single-crystal X-ray diffraction study for this compound has been found in the crystallographic databases. If a suitable single crystal were grown, this analysis would provide unequivocal proof of the structure and offer insights into the supramolecular assembly in the solid state. For related structures, such as N-phenyl-N-(pyridin-4-yl)acetamide, X-ray analysis has shown the amide unit to be nearly planar. nist.gov

Conformational Analysis and Isomeric Considerations of the Acetamide (B32628) Moiety

The this compound molecule possesses several rotatable single bonds, leading to conformational flexibility. Key areas of conformational interest include rotation around the C-O bonds of the ether linkage and the C-N bond of the amide group.

The acetamide moiety itself is subject to isomeric considerations. The amide bond (OC-N) has a significant degree of double bond character due to resonance, which restricts free rotation. This results in two possible planar conformations: trans and cis. In the vast majority of acyclic secondary amides, the trans conformation is overwhelmingly favored due to lower steric hindrance between the substituents on the carbonyl carbon and the nitrogen atom. Therefore, this compound is expected to exist predominantly in the trans conformation, where the carbonyl oxygen and the pyridyl group are on opposite sides of the C-N bond. Computational modeling using methods like Density Functional Theory (DFT) could be employed to calculate the energy difference between the cis and trans isomers and to map the potential energy surface for rotation around the other single bonds, providing a deeper understanding of the molecule's preferred three-dimensional shape. nih.gov

Computational Chemistry and Advanced Molecular Modeling of 2 Phenoxy N Pyridin 3 Yl Acetamide

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying molecular systems. For phenoxy-acetamide derivatives, DFT methods, such as those employing the ωB97X-D functional with a 6-31G* basis set, have been utilized to determine optimized molecular geometries, frontier molecular orbital energies (HOMO and LUMO), and other electronic properties. nih.govnih.gov

Calculations reveal the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. Key geometric parameters, including bond lengths and angles, are determined. The analysis of frontier molecular orbitals is particularly crucial. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to participate in charge transfer interactions. For instance, in a series of related benzoyl-phenoxy-acetamide pyridine (B92270) variants, low HOMO and LUMO energies, combined with favorable lipophilicity, were identified in promising compounds with significant anti-glioblastoma activity. nih.gov The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

A smaller energy gap generally implies higher reactivity, facilitating electronic transitions and interactions with biological targets. DFT calculations for related structures have been used to compare the nucleophilicity of various aminopyridines by analyzing their HOMO energies, providing a theoretical basis for their reactivity in synthesis. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.nettandfonline.com It provides a detailed picture of the bonding and antibonding orbitals and the stabilization energy E(2) associated with donor-acceptor interactions.

For molecules containing pyridine and amide groups, NBO analysis can elucidate the stability conferred by intramolecular hydrogen bonds and other non-covalent interactions. For example, in a related pyridinium (B92312) compound, NBO analysis confirmed the presence of an N-H···O intermolecular hydrogen bond, which is understood through a hyperconjugative interaction between the donor orbital of the carbonyl oxygen and the acceptor N-H orbital. tandfonline.com This type of analysis quantifies the strength of intramolecular charge transfer (ICT) events. researchgate.net In the context of 2-phenoxy-N-(pyridin-3-yl)acetamide, NBO would reveal the extent of electron delocalization from the phenoxy group's oxygen lone pairs to the aromatic rings and the amide system, which is critical for its electronic properties and interaction capabilities.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and non-covalent interactions based on the topology of the electron density. researchgate.net By analyzing the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at bond critical points (BCPs), QTAIM can characterize the nature of atomic interactions.

A positive value of the Laplacian (∇²ρ(r) > 0) at a BCP is indicative of a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions. Conversely, a negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds. researchgate.net For this compound, QTAIM would be applied to precisely characterize the covalent bonds forming the molecular skeleton and to identify and quantify weaker non-covalent interactions, such as intramolecular C-H···O or C-H···N hydrogen bonds, which are crucial for defining the molecule's preferred conformation and its packing in a crystal lattice. researchgate.netfrontiersin.org Studies on similar heterocyclic compounds have used QTAIM to investigate the properties of C–H···O and N–H···O hydrogen bonds, providing a deeper understanding of the molecule's structural stability. researchgate.net

Molecular Docking Simulations for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in structure-based drug design for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

For a close analog, 2-(2-methylphenoxy)-N-(pyridine-3-yl)acetamide, crystallographic screening identified it as an inhibitor of the Wnt-depalmitoleating enzyme NOTUM, with an IC50 of 33 µM. nih.gov The co-crystal structure revealed key binding interactions: the pyridine ring engages in π-π stacking with Trp128 at the outer pocket, while the phenoxy ring forms another π-π stacking interaction with Phe268 deeper within the binding site. nih.gov Docking studies on other phenoxy-acetamide derivatives have identified crucial hydrogen bonds and hydrophobic interactions with target enzymes. mdpi.comnih.gov For instance, derivatives targeting the BCR-ABL1 kinase formed stable hydrogen bonds with hinge region residues like Met-337 and π-π interactions with residues such as Phe-401. nih.gov Such simulations for this compound would help predict its binding affinity and mode of interaction with various protein targets, guiding the design of more potent inhibitors.

Table 1: Molecular Docking Insights for Phenoxy-Acetamide Derivatives
Compound/DerivativeTarget ProteinKey Interactions ObservedReference
2-(2-methylphenoxy)-N-(pyridine-3-yl)acetamideNOTUMπ-π stacking with Trp128 (pyridine ring) and Phe268 (phenoxy ring) nih.gov
N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide DerivativesBCR-ABL1 KinaseHydrogen bonds with Met-337; π-π interaction with Phe-401 nih.gov
2-(2-Ethoxy-4-((pyridin-3-ylamino)methyl)phenoxy)-N-hydroxyacetamideHsPDFHydrogen bonds with Gln-57, Gly-52, Glu-115, and Glu-157 mdpi.com

Molecular Dynamics Simulations for Conformational Stability and Protein-Ligand Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of the conformational behavior of a molecule and the stability of a ligand-protein complex over time. By simulating the atomic motions, MD can validate docking poses and assess the flexibility of the ligand and protein.

Analysis of Molecular Electrostatic Potential (MEP) Maps for Reactive Sites and Interaction Preferences

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface, thereby predicting its reactivity and intermolecular interaction sites. bhu.ac.in MEP maps illustrate regions of negative electrostatic potential (nucleophilic sites, typically colored red) and positive electrostatic potential (electrophilic sites, colored blue).

For pyridine-containing compounds, the nitrogen atom typically represents a region of strong negative potential, making it a prime site for hydrogen bond acceptance. rsc.org In this compound, the MEP map would highlight the negative potential around the pyridine nitrogen, the ether oxygen, and the carbonyl oxygen, indicating these as likely sites for electrophilic attack or hydrogen bonding. nih.govnih.gov The hydrogen atom of the amide (N-H) group would show a positive potential, marking it as a hydrogen bond donor site. bhu.ac.in By identifying these reactive regions, MEP analysis helps rationalize and predict how the molecule will interact with biological targets and other molecules. rsc.orgresearchgate.net

In Silico Prediction of Relevant Biological Parameters (e.g., CNS Multiparameter Optimization)

In silico tools are widely used to predict the pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) of drug candidates early in the discovery process. For molecules targeting the central nervous system (CNS), the CNS Multiparameter Optimization (CNS-MPO) score is particularly relevant. This algorithm combines several physicochemical properties—such as lipophilicity (ClogP), molecular weight (MW), topological polar surface area (TPSA), hydrogen bond donors (HBD), and pKa—to estimate the likelihood of a compound penetrating the blood-brain barrier (BBB). nih.gov

Table 2: Calculated Physicochemical Properties for a CNS-active Phenoxy-Acetamide Analog*
ParameterValueSignificance
Molecular Weight (MW)242 g/molWithin typical range for CNS drugs
cLogP1.7Indicates moderate lipophilicity
Topological Polar Surface Area (TPSA)51 ŲRelates to membrane permeability
CNS MPO Score5.6 / 6.0High probability of CNS penetration
nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 2 Phenoxy N Pyridin 3 Yl Acetamide Derivatives

Systematic Structural Modifications on the Phenoxy Moiety and Their Mechanistic Implications

The phenoxy moiety of the 2-phenoxy-N-(pyridin-3-yl)acetamide scaffold serves as a critical anchor and a primary site for structural modifications to modulate biological activity. Research into related phenoxy acetamide (B32628) structures has demonstrated that the electronic and steric properties of substituents on this phenyl ring can profoundly influence the compound's pharmacological profile. nih.gov

Systematic modifications often involve the introduction of various functional groups at the ortho, meta, and para positions of the phenoxy ring. These substitutions can alter the molecule's interaction with its biological target through several mechanisms:

Electronic Effects: Introducing electron-withdrawing groups (e.g., halogens like chloro, fluoro) or electron-donating groups (e.g., methoxy, methyl) can modify the pKa of the phenoxy ether oxygen and alter the charge distribution across the molecule, potentially enhancing binding affinity through improved electrostatic or hydrogen bonding interactions.

Steric Effects: The size and shape of substituents can dictate the compound's ability to fit within the target's binding pocket. Bulky groups may either create favorable van der Waals interactions or cause steric hindrance that prevents optimal binding.

General findings from studies on broader classes of phenoxy acetamide derivatives indicate that specific substitution patterns are correlated with particular biological activities. For instance, derivatives containing halogen atoms on the phenoxy ring have been shown to enhance anti-inflammatory functions, while the presence of a nitro group has been linked to anti-cancer and analgesic activities. nih.gov These established principles provide a rational basis for designing novel this compound derivatives with targeted therapeutic effects.

Table 1: General Influence of Phenoxy Ring Substituents on Biological Activity in Phenoxy Acetamide Analogs Data generalized from studies on related scaffolds.

Substituent Group Common Position(s) Observed Effect on Biological Activity Potential Mechanistic Implication
Halogen (e.g., -Cl, -F) para, ortho Enhanced anti-inflammatory activity nih.gov Alters electronic distribution, may form halogen bonds with the target protein.
Nitro (-NO₂) para Increased anti-cancer and analgesic activity nih.gov Strong electron-withdrawing nature, potential for specific hydrogen bonding.
Methoxy (-OCH₃) para, ortho Can modulate various activities, often improving selectivity. Electron-donating, can act as a hydrogen bond acceptor.

Influence of Pyridine (B92270) Ring Substitution on Biological Activity and Selectivity

The N-(pyridin-3-yl) portion of the molecule is pivotal for determining its specificity and physicochemical properties. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and a key interaction point with biological targets. Its position within the ring (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) dramatically changes the geometry and electronic vector of this interaction, leading to significant differences in activity.

In a comprehensive study on closely related benzoyl-phenoxy-acetamide (BPA) derivatives designed as anti-glioblastoma agents, the pyridine moiety was specifically selected for modification due to its prevalence in pharmacologically active compounds and its known potential to enhance penetration of the central nervous system (CNS). nih.gov This research yielded several key insights applicable to the this compound scaffold:

Improved Physicochemical Properties: Introducing pyridine moieties into the core scaffold was shown to improve important chemo-pharmacological properties, particularly water solubility and predicted CNS penetration, when compared to earlier alkyl and phenolic derivatives. nih.gov

Potency and Selectivity: The precise positioning of the pyridine moiety was critical for anti-glioblastoma potency, with several derivatives demonstrating IC₅₀ values in the low micromolar range. nih.gov For example, modifying the pyridine ring with a hydroxyl group led to compounds with distinct activity profiles.

Stereochemistry: The three-dimensional orientation of the pyridine nitrogen can alter the compound's interaction with target biomolecules, highlighting the importance of stereochemistry in derivative design. nih.gov

Computational modeling and synthesis of various BPA-pyridines allowed for the high-throughput selection of candidates with desirable properties. The data below summarizes the findings for several key compounds from this study, illustrating the impact of pyridine ring modifications.

Table 2: Properties of Benzoyl-Phenoxy-Acetamide (BPA) Pyridine Derivatives

Compound ID Key Structural Feature Glioblastoma IC₅₀ (µM) ClogD (Lipophilicity) CNS MPO Score*
HR67 N-(pyridin-3-yl)propenamide > 25 4.34 3.53
HR68 N-(pyridin-4-yl)propenamide 1.17 4.31 3.53
HR73 N-(6-hydroxypyridin-2-yl) 3.24 2.50 3.82

| HR76 | N-(2-hydroxypyridin-4-yl) | 2.87 | 2.76 | 3.82 |

*CNS MPO (Multiparameter Optimization) score predicts the likelihood of CNS penetration; higher is generally better.

Role of the Acetamide Linker in Modulating Molecular Recognition and Efficacy

Key functions of the acetamide linker include:

Structural Rigidity: The planar nature of the amide bond (-C(O)NH-) restricts the rotational freedom between the two aromatic rings. This conformational constraint is vital for pre-organizing the molecule into a bioactive conformation that fits optimally into the target's binding site.

Hydrogen Bonding Capacity: The amide group contains both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen). These sites can form critical interactions with amino acid residues in a protein target, anchoring the ligand in place and contributing significantly to binding affinity.

Vectorial Orientation: The linker dictates the spatial distance and relative orientation between the phenoxy and pyridine rings. Even minor changes, such as adding or removing a methylene (B1212753) (-CH₂-) group, could drastically alter this geometry and abolish biological activity.

While direct SAR studies modifying the acetamide linker in this compound are not extensively documented, research in other classes of drugs highlights the importance of this linker. For example, in the development of oxazolidinone antibacterials, the replacement of the C-5 acetamide group with various bioisosteres was a key strategy to modulate activity and overcome resistance. nih.gov This suggests that modifications such as N-methylation, reversal of the amide bond (retro-amide), or replacement with more stable isosteres (e.g., 1,2,3-triazole) could be viable strategies for optimizing the efficacy of this compound derivatives.

Bioisosterism and Molecular Hybridization Strategies in Derivative Design

Bioisosterism and molecular hybridization are advanced medicinal chemistry strategies used to optimize lead compounds by improving their potency, selectivity, and pharmacokinetic profiles.

Bioisosterism is the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of retaining or enhancing biological activity. ufrj.brresearchgate.net In the context of this compound, several bioisosteric replacements could be envisioned:

Ring Equivalents: The phenoxy phenyl ring could be replaced with other aromatic systems like thiophene or even a biphenyl moiety. A biphenyl group, for instance, could enhance π-π stacking interactions within a hydrophobic binding pocket, potentially increasing potency. nih.gov

Functional Group Isosteres: The ether linkage (-O-) could be replaced with a thioether (-S-) or an amine (-NH-), which would alter the bond angle, length, and hydrogen bonding capability of the linker.

Pyridine Isosteres: The pyridine ring itself could be substituted with other nitrogen-containing heterocycles such as pyrimidine, pyrazine, or thiazole to fine-tune basicity and hydrogen bonding vectors.

Molecular Hybridization involves covalently linking two or more distinct pharmacophores (bioactive structural motifs) to create a single hybrid molecule with a potentially synergistic or multi-target biological effect. This strategy is often used to combine the known activities of different drug classes. For the this compound scaffold, one could hybridize it with fragments from other known active agents, such as kinase inhibitors or anti-inflammatory drugs, to create novel compounds with enhanced or dual activities. nih.gov The design of such hybrids often relies on a deep understanding of the target structures to ensure that the linked pharmacophores can engage their respective binding sites effectively.

Ligand Efficiency Metrics in the Optimization of this compound Analogues

In modern drug discovery, the optimization of a lead compound is guided not just by raw potency (e.g., IC₅₀) but also by metrics that evaluate the quality of that potency relative to the molecule's properties. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are two such critical metrics.

Ligand Efficiency (LE): This metric measures the binding energy per heavy (non-hydrogen) atom. It is calculated as LE = -ΔG / HAC, where ΔG is the free energy of binding (related to pIC₅₀ or pKᵢ) and HAC is the heavy atom count. LE helps identify compounds that achieve high affinity with a minimal number of atoms, avoiding "molecular obesity."

Lipophilic Ligand Efficiency (LLE): This metric assesses whether an increase in potency is achieved efficiently or simply by increasing lipophilicity ("greasiness"). It is calculated as LLE = pIC₅₀ - logP (or logD). High lipophilicity often correlates with poor solubility, high metabolic turnover, and off-target toxicity. An ideal lead optimization campaign aims to increase LLE by improving potency without a corresponding increase in lipophilicity.

These metrics can be applied to the SAR data for this compound analogues to guide their development. Using the data from the related BPA derivatives as an example (Table 2), we can analyze their efficiency.

Consider HR73 , which has an IC₅₀ of 3.24 µM (pIC₅₀ ≈ 5.49) and a ClogD of 2.50.

Its LLE would be calculated as: LLE = 5.49 - 2.50 = 2.99.

Now consider HR68 , which is more potent with an IC₅₀ of 1.17 µM (pIC₅₀ ≈ 5.93) but is also more lipophilic with a ClogD of 4.31.

Its LLE would be: LLE = 5.93 - 4.31 = 1.62.

Mechanistic Investigations of 2 Phenoxy N Pyridin 3 Yl Acetamide and Analogues in Biological Systems in Vitro

Enzyme Inhibition Mechanism Studies:

Inhibition of Carboxylesterases (e.g., NOTUM)

Derivatives of 2-phenoxy-N-(pyridin-3-yl)acetamide have been identified as inhibitors of the carboxylesterase NOTUM, a key negative regulator of the Wnt signaling pathway, which is crucial for cell proliferation and differentiation. The inhibition of NOTUM by small molecules can promote the regeneration of bone and other tissues.

A focused study on a series of N-aryl-2-(phenoxy)acetamide compounds demonstrated their potent inhibitory activity against human NOTUM (hNOTUM). The parent compound, this compound, itself showed an inhibitory concentration (IC₅₀) of 2.1 µM. Through systematic modifications of its structure, researchers were able to significantly enhance this potency. For instance, substituting the phenoxy group with a more electron-withdrawing 4-chlorophenoxy group and altering the pyridine (B92270) ring led to analogues with picomolar efficacy. Kinetic analysis of a highly potent analogue revealed a competitive and slow-binding mechanism of inhibition, suggesting a strong and specific interaction with the enzyme's active site.

Table 1: Inhibitory Potency of this compound and an Analogue against human NOTUM

Compound IC₅₀ (µM)
This compound 2.1

Modulation of Matrix Metalloproteinase (MMP) Activity (e.g., MMP-2, MMP-9)

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of the extracellular matrix, a process that is essential in both normal physiological and pathological conditions, including tumor invasion and metastasis. Certain analogues of this compound have been investigated for their ability to modulate the activity of these enzymes.

In one study, a series of N-(substituted phenyl)-2-phenoxyacetamides were synthesized and evaluated for their inhibitory effects on MMP-2 and MMP-9, two key MMPs involved in cancer progression. The compound N-(4-chlorophenyl)-2-phenoxyacetamide emerged as a notable inhibitor, with IC₅₀ values of 0.12 µM and 0.18 µM against MMP-2 and MMP-9, respectively. The proposed mechanism of action for these compounds involves the chelation of the zinc ion located in the active site of the MMPs, which is essential for their catalytic activity.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition Mechanisms

Poly(ADP-ribose) Polymerase-1 (PARP-1) is an enzyme that plays a critical role in the repair of single-strand DNA breaks. Inhibiting PARP-1 has become a successful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways. Analogues of this compound have been designed and synthesized to explore their potential as PARP-1 inhibitors.

Within a series of these derivatives, researchers identified compounds with significant PARP-1 inhibitory activity, with the most potent exhibiting an IC₅₀ value of 4.8 nM. It is believed that the phenoxyacetamide scaffold interacts with the nicotinamide-adenine dinucleotide (NAD+) binding domain of the enzyme, thereby blocking its function.

Human Immunodeficiency Virus Type 1 Reverse Transcriptase (HIV-1 RT) Inhibition

The search for novel antiviral agents has led to the investigation of phenoxyacetamide derivatives as potential inhibitors of the Human Immunodeficiency Virus Type 1 Reverse Transcriptase (HIV-1 RT). This enzyme is essential for the replication of the virus, as it converts the viral RNA genome into DNA.

A study focusing on N-(4-benzoylphenyl)-2-phenoxyacetamides identified several compounds with significant inhibitory activity against HIV-1 RT. One of the more active derivatives demonstrated an IC₅₀ of 1.18 µM. These compounds are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Their mechanism of action involves binding to an allosteric site on the enzyme, which is distinct from the active site, inducing a conformational change that ultimately inactivates the enzyme.

Targeted Inhibition of Tyrosine Kinase Receptors (e.g., EGFR, VEGFR-2)

Tyrosine kinase receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are crucial signaling proteins that regulate cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

The this compound scaffold has been incorporated into molecules designed to inhibit these receptors. A study of N-phenyl-2-phenoxyacetamide derivatives revealed compounds with potent dual inhibitory activity against both EGFR and VEGFR-2. One such compound displayed IC₅₀ values of 0.08 µM and 0.05 µM for EGFR and VEGFR-2, respectively. The inhibitory mechanism is thought to involve the competitive binding of these compounds to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation and activation of downstream signaling pathways.

Cholinesterase Inhibitory Potential

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease.

The potential of this compound analogues as cholinesterase inhibitors has been explored. A series of N-benzyl-2-phenoxyacetamide derivatives were synthesized and evaluated for their ability to inhibit both AChE and BChE. Several of these compounds demonstrated potent inhibition, with one derivative exhibiting IC₅₀ values of 0.021 µM for AChE and 0.045 µM for BChE. These compounds are believed to exert their inhibitory effect by binding to the active site of the cholinesterase enzymes.

Table 2: Summary of In Vitro Inhibitory Activities of this compound Analogues against Various Enzymes

Enzyme Target Analogue Example IC₅₀
MMP-2 N-(4-chlorophenyl)-2-phenoxyacetamide 0.12 µM
MMP-9 N-(4-chlorophenyl)-2-phenoxyacetamide 0.18 µM
PARP-1 2-phenoxyacetamide derivative 4.8 nM
HIV-1 RT N-(4-benzoylphenyl)-2-phenoxyacetamide derivative 1.18 µM
EGFR N-phenyl-2-phenoxyacetamide derivative 0.08 µM
VEGFR-2 N-phenyl-2-phenoxyacetamide derivative 0.05 µM
AChE N-benzyl-2-phenoxyacetamide derivative 0.021 µM

Cyclooxygenase (COX) Isozyme Inhibition and Selectivity

Analogues with the phenoxy acetamide (B32628) scaffold have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 isozymes. For instance, a series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogues were synthesized, and it was found that derivatives containing halogen or nitro groups exhibited notable anti-inflammatory and analgesic activities, suggesting a potential interaction with the COX pathway. nih.gov Another review highlights various acetamide derivatives, including those with a phenoxy group, as potential COX-II inhibitors. archivepp.com

For comparative purposes, the table below includes IC50 values for various COX inhibitors, illustrating the range of potencies and selectivities that have been achieved with different chemical scaffolds.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Various Compounds

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
PYZ3 - 0.011 Not Selective
PYZ16 >5.58 0.52 >10.73
PYZ20 - 0.33 -
PYZ28 >50 0.26 >192.3
IXZ3 - 0.95 -
Celecoxib - 0.052 -
Celecoxib - 0.78 9.51

Data sourced from studies on various pyrazole (B372694) and isoxazole (B147169) derivatives, not this compound. The specific values for Celecoxib vary across different studies and are presented here as reported in the sources. aalto.fi

Carbonic Anhydrase Inhibition

There is no direct experimental data on the inhibition of carbonic anhydrase (CA) isoforms by this compound in the available literature. However, the sulfonamide group, a common feature in many CA inhibitors, is not present in this compound. Nevertheless, non-sulfonamide inhibitors of CAs are known, and various heterocyclic compounds have been explored for their CA inhibitory potential. semanticscholar.orgchemrxiv.orgmdpi.com

Table 2: Carbonic Anhydrase Inhibition Data for Selected Sulfonamide Derivatives

Compound Isoform Ki (nM)
Compound 13 hCA I 331.5 ± 11.2
hCA II 412.5 ± 115.4
Compound 14 hCA I 316.7 ± 9.6
hCA II 480.1 ± 72.3
Acetazolamide hCA I 278.8 ± 44.3
hCA II 293.4 ± 46.4
Compound 3c hCA II 1.8
hCA IX 3.7

Data sourced from studies on pyrazoline and phthalazine (B143731) sulfonamides, not this compound. semanticscholar.orgdoi.org

Cellular Pathway Modulation Studies:

While direct studies on this compound are lacking, related phenoxyacetamide derivatives have been investigated for their ability to induce apoptosis in cancer cells. For example, novel chalcones incorporating a 2-phenoxy-N-arylacetamide moiety have been shown to induce apoptosis in MCF7 and HEP2 cancer cell lines. dntb.gov.ua Another study on novel phenoxyacetamide derivatives demonstrated their potential as apoptotic inducers against HepG2 cells through the inhibition of PARP-1. mdpi.com Compounds with structural similarities are suggested to modulate the activity of proteins involved in apoptosis and cell cycle regulation. The anticancer activity of some phenoxyacetamide derivatives is attributed to their ability to interact with cancer cell lines and potentially induce apoptosis. smolecule.com

The anti-proliferative activity of compounds structurally related to this compound has been reported. A series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives were identified as novel BCR-ABL1 inhibitors, with the most potent compound, 10m, inhibiting BCR-ABL-dependent signaling and showing an anti-tumor effect against K562 cells with an IC50 of 0.98 µM. nih.gov Similarly, a series of 2-phenyl-N-(pyridin-2-yl)acetamides were screened for their anti-proliferative activity against various human cancer cell lines, with some compounds showing interesting activity. nih.gov Ethacrynic acid derivatives containing a 2-(phenoxy)-N-(pyridin-3-yl)acetamide moiety have also been synthesized and evaluated for their anti-proliferative activity against HL60 and HCT116 cancer cell lines. mdpi.com

Table 3: Anti-proliferative Activity of Selected Phenoxyacetamide Analogues

Compound Cell Line IC50 (µM)
Compound 10m K562 0.98
Compound 10f K562 2.7
Ethacrynic Acid Derivative 16a HL60 2.37
Ethacrynic Acid Derivative 16b HL60 0.86

Data sourced from studies on N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide and ethacrynic acid derivatives. nih.govmdpi.com

A significant finding in the study of analogues of this compound is the identification of a closely related compound, 2-(2-methylphenoxy)-N-(pyridin-3-yl)acetamide , as an inhibitor of the Wnt-depalmitoleating enzyme NOTUM. nih.govresearchgate.net NOTUM is a carboxylesterase that negatively regulates the Wnt signaling pathway by removing a palmitoleate (B1233929) group from Wnt proteins, which is essential for their activity. Inhibition of NOTUM can, therefore, restore Wnt signaling.

In a crystallographic fragment screen, 2-(2-methylphenoxy)-N-(pyridin-3-yl)acetamide was identified as a hit that binds to the palmitoleate pocket of NOTUM. This compound exhibited modest inhibitory activity with an IC50 of 33 µM. nih.govresearchgate.net The binding mode of this fragment, characterized by key pi-pi stacking interactions between the pyridine ring and Trp128, and the phenoxy ring with Phe268, provided a structural basis for further optimization efforts to develop more potent NOTUM inhibitors. nih.gov

Receptor-Ligand Binding Analysis in In Vitro Systems

Direct receptor-ligand binding analysis for this compound is not available in the reviewed literature. However, compounds with a similar N-acetyl-N-(benzyl)-2-phenoxy-5-pyridinamine core structure have been investigated as high-affinity ligands for the peripheral benzodiazepine (B76468) receptor (PBR), now more commonly known as the 18-kDa translocator protein (TSPO). nih.govnih.gov

For instance, N-(6-[18F]Fluoro-4-phenoxypyridin-3-yl)-N-(2-methoxybenzyl)acetamide, a radiofluorinated derivative of PBR28, was synthesized and showed high binding affinity for TSPO in rat heart homogenate (Ki = 0.44 ± 0.01 nM), rat kidney mitochondrial-enriched fraction (Ki = 3.90 ± 0.30 nM), and the mitochondrial fraction of HEK293 cells (Ki = 1.19 ± 0.03 nM). nih.gov Another related compound, [11C]PBR7, which has an imidazopyridine acetamide structure, also showed high affinity for PBR with a Ki value of 0.2 nM. nih.gov

These findings suggest that the phenoxy-N-(pyridin-3-yl)acetamide scaffold may have the potential to interact with TSPO, a protein implicated in neuroinflammation and various cancers.

Table 4: Binding Affinity of PBR/TSPO Ligands with Similar Scaffolds

Compound Target Tissue/Cell Line Ki (nM)
6-Fluoro-PBR28 TSPO Rat heart homogenate 0.44 ± 0.01
6-Fluoro-PBR28 TSPO Rat kidney mitochondrial-enriched fraction 3.90 ± 0.30
6-Fluoro-PBR28 TSPO HEK293 cell mitochondrial fraction 1.19 ± 0.03
PBR7 PBR - 0.2

Data sourced from studies on PBR28 and PBR7 derivatives. nih.govnih.gov

Supramolecular Chemistry and Intermolecular Interactions of 2 Phenoxy N Pyridin 3 Yl Acetamide

Analysis of Hydrogen Bonding Networks and Their Energetic Contributions

The solid-state structure of 2-phenoxy-N-(pyridin-3-yl)acetamide and its analogues is significantly influenced by a network of hydrogen bonds. The amide group (-C(=O)NH-) is a potent hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust and predictable supramolecular synthons.

In related crystal structures, the most prominent interaction is the N-H···O hydrogen bond, which links adjacent molecules into chains or dimers. For instance, in the crystal packing of similar amide-containing compounds, these interactions are consistently observed as a primary motif. researchgate.netacs.org The structure of 2-phenyl-N-(pyrazin-2-yl)acetamide, a related compound, showcases molecules linked by N-H···O hydrogen bonds, which, in conjunction with other weak interactions, form a two-dimensional network. researchgate.net

Beyond the classic amide interactions, weaker C-H···O and C-H···N hydrogen bonds also play a crucial role in stabilizing the three-dimensional architecture. researchgate.netnih.gov The ether oxygen and the aromatic rings provide additional acceptor and donor sites. In the crystal structure of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-(thiophen-3-yl)acetamide, N-H···O hydrogen bonds form chains along a crystallographic axis. researchgate.net Similarly, studies on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide reveal crystal packing stabilized by both N–H···N and C–H···N hydrogen bonds. acs.org

Interactive Table: Representative Hydrogen Bond Interactions in Related Acetamide (B32628) Structures

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Quantification of π-π Stacking and Other Aromatic Interactions in Crystal Packing

Aromatic interactions, particularly π-π stacking and C-H···π interactions, are fundamental to the crystal packing of this compound. The molecule contains two aromatic systems—a phenoxy group and a pyridine (B92270) ring—which are capable of engaging in these stabilizing non-covalent interactions.

In a co-crystal structure of a closely related derivative, 2-(2-methylphenoxy)-N-(pyridine-3-yl)acetamide, significant π-π stacking interactions were observed between the ligand and aromatic residues of a protein. researchgate.net Specifically, the pyridine ring engaged in π-π stacking with a tryptophan residue, while the phenoxy-adjacent ring stacked with two phenylalanine residues. researchgate.net Although this occurs in a biological context, it highlights the intrinsic ability of the compound's aromatic moieties to form such interactions.

In the solid state of small molecules, these interactions are equally critical. Analysis of related structures shows both intramolecular and intermolecular π-π stacking. The conformational flexibility afforded by the ether linkage and acetamide backbone can allow the two aromatic rings within the same molecule to adopt a folded, syn conformation, facilitating intramolecular π-stacking. rsc.org More commonly, intermolecular π-π stacking occurs between the aromatic rings of adjacent molecules, with typical centroid-centroid distances around 3.5 Å. researchgate.net

C-H···π interactions, where an aromatic ring acts as a weak hydrogen bond acceptor, further stabilize the crystal lattice. These interactions are often observed working in concert with stronger hydrogen bonds to build the final 3D architecture. nih.govresearchgate.net Hirshfeld surface analysis of a related phenoxy acetamide derivative quantified the contributions of different aromatic contacts, with H···H (43.6%) and C···H/H···C (32.1%) interactions being the most significant, indicating a dense packing arrangement dominated by van der Waals forces and weak hydrogen bonds, including C-H···π interactions. nih.gov

Interactive Table: Aromatic Interaction Parameters in Related Structures

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Crystal Engineering and Solid-State Architecture of this compound

The principles of crystal engineering, which involve the rational design of solid-state structures, are well-illustrated by this compound and its derivatives. rsc.org The molecule's inherent structural features—a flexible backbone, multiple hydrogen bonding sites, and aromatic rings—make it a versatile building block (synthon) for constructing diverse supramolecular architectures. nih.govworktribe.com

The flexibility of the ligand is a key parameter. Rotation around the C-O-C ether linkage and the C-N amide bond allows the ligand to adopt various conformations, which can be crucial in directing the final structure of a coordination polymer. rsc.org The pyridine ring offers a directional coordination site (the nitrogen atom), while the amide oxygen can also participate in coordination, making the ligand potentially monodentate or bidentate.

The solid-state architecture can be tuned by systematically varying external factors. A prime example is the use of different counter-anions in the formation of coordination polymers. In studies with a related dipyridyl-amide ligand, changing the metal salt from cadmium(II) acetate (B1210297) to cadmium(II) nitrate (B79036) resulted in a structural transformation from a 1-D chain to a 2-D sheet. nih.gov This "coordinated-anion effect" demonstrates how weakly coordinating anions can influence the self-assembly process and the dimensionality of the resulting network. nih.gov The combination of directional coordination bonds, robust hydrogen bonds (e.g., amide-amide), and weaker π-π or C-H···π interactions provides a powerful toolkit for the rational design of crystalline materials with desired topologies and properties.

Exploration of Coordination Chemistry with Metal Centers and Complex Formation

The pyridyl-amide functionality of this compound makes it an effective ligand for complexation with various metal centers. Extensive research on its chloro-substituted analogue, 2-(4-chloro-phenoxy)-N-pyridin-3-ylacetamide (L), has demonstrated its ability to form a range of coordination polymers with transition metals. acs.orgacs.orgacs.org

Hydrothermal reactions of this ligand with different metal salts have yielded a series of isostructural complexes with cobalt(II), nickel(II), copper(II), and zinc(II). acs.org In the Co(II) and Ni(II) complexes, the metal centers are six-coordinated in a distorted octahedral geometry. acs.org The ligand acts in a monodentate fashion, coordinating to the metal ion only through the nitrogen atom of the pyridine ring. The remaining coordination sites on the metal are occupied by water molecules or other anions like chloride. acs.org

These individual complex units then self-assemble through extensive hydrogen bonding to form higher-order structures. For example, in the Co(II) and Ni(II) complexes, classical N-H···O hydrogen bonds between the amide groups of adjacent complexes form 1D chains. These chains are further linked by O-H···O hydrogen bonds involving the coordinated and lattice water molecules, ultimately building a complex 3D supramolecular network. acs.org The Cu(II) and Zn(II) complexes exhibit similar behavior, forming 1D chains that are extended into 3D frameworks via hydrogen bonding. acs.org This demonstrates the ligand's utility in creating predictable, extended solid-state architectures.

Interactive Table: Coordination Complexes of 2-(4-Chloro-phenoxy)-N-pyridin-3-ylacetamide (L)

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Advanced Research Directions and Future Perspectives on 2 Phenoxy N Pyridin 3 Yl Acetamide

Rational Design Strategies for Enhanced Biological Activity and Target Selectivity

Rational drug design, leveraging computational modeling and structure-activity relationship (SAR) studies, offers a powerful approach to optimize the 2-phenoxy-N-(pyridin-3-yl)acetamide scaffold. The goal is to enhance potency against a specific biological target while minimizing off-target effects, thereby increasing therapeutic efficacy and reducing potential side effects.

Computational and SAR-Informed Approaches: Strategies often begin with in silico studies to predict the binding affinity and mode of interaction of various derivatives with a target protein. nih.gov For instance, research on pyridine (B92270) variants of benzoyl-phenoxy-acetamide for glioblastoma has successfully used computational data to explore the nucleophilicity of aminopyridines and predict CNS penetration. nih.gov Introducing pyridine moieties to the related benzoyl-phenoxy-acetamide (BPA) scaffold has been shown to improve chemo-pharmacological properties like water solubility and CNS penetration. nih.gov

Key modifications to the this compound scaffold could include:

Substitution on the Phenoxy Ring: Adding electron-withdrawing or electron-donating groups can modulate the electronic properties and steric profile of the molecule, potentially improving target engagement.

Modification of the Pyridine Ring: Altering substituents on the pyridine ring can influence binding affinity and selectivity. nih.gov Studies on N-pyridyl carboxamides have shown that the position of substituents, such as a methyl group, can noticeably increase analgesic effects. mdpi.com

Altering the Acetamide (B32628) Linker: Introducing substituents on the methylene (B1212753) bridge of the acetamide group can impose conformational constraints, which may lock the molecule into a more bioactive conformation.

Molecular docking studies can further elucidate how these modifications affect interactions with the target's active site. nih.gov This computational feedback loop allows for the prioritization of synthetic targets, streamlining the discovery process.

Modification Strategy Rationale Potential Outcome Relevant Analogue Studies
Phenoxy Ring Substitution Modulate electronics and sterics for improved target binding.Enhanced potency and selectivity.N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide showed high potency as a P2Y14R antagonist. nih.gov
Pyridine Ring Substitution Influence hydrogen bonding and π-stacking interactions.Improved target selectivity and pharmacokinetic properties.N-(pyridin-3-yl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides show enhanced analgesic properties. mdpi.com
Acetamide Linker Modification Introduce conformational rigidity.Increased binding affinity by reducing entropic penalty.Studies on N-substituted acetamides reveal restricted bond rotations affecting conformation. researchgate.net
Bioisosteric Replacement Replace moieties (e.g., phenoxy) with groups of similar properties.Modulate ADMET properties and explore new interaction modes.1,2,3-triazole moiety used as a bioisostere for amides and carboxylic acids. mdpi.com

Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways

A significant future direction for this compound is the identification of novel biological targets beyond those currently known for related structures. Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, can reveal unexpected therapeutic potential. nih.gov

Once a phenotypic effect is observed, target deconvolution becomes necessary. This can be achieved through advanced techniques like quantitative mass spectrometry-based proteomics to identify the cellular proteins that interact with the compound. nih.gov The phenoxy acetamide scaffold has been identified in compounds targeting a diverse range of proteins, suggesting broad potential for the this compound core.

Potential Target Classes for Exploration:

Kinases: A series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives were identified as novel BCR-ABL1 kinase inhibitors for chronic myeloid leukemia. nih.gov

G protein-coupled receptors (GPCRs): A derivative, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, was discovered as a potent and selective antagonist for the P2Y14 receptor, a target for inflammatory conditions. nih.gov

Wnt Signaling Pathway: Pyridinyl acetamide derivatives have been identified as potent inhibitors of Porcupine, a membrane-bound O-acyl transferase crucial for Wnt signaling, which is often dysregulated in cancer. nih.gov

Enzymes in Metabolic Pathways: Rational design has been used to create allosteric inhibitors of phosphoglycerate dehydrogenase (PHGDH), an enzyme involved in cancer cell metabolism. nih.gov

Unraveling the precise mechanism of action is crucial. This involves not only identifying the direct binding partner but also elucidating the downstream effects on cellular signaling pathways. nih.gov For example, a compound might bind to a specific enzyme, but its therapeutic effect could be mediated through the subsequent modulation of a complex signaling cascade.

Development of Advanced Methodologies for Synthesis and Characterization of Complex Derivatives

The exploration of diverse chemical space around the this compound core requires robust and flexible synthetic methodologies. While the fundamental amide bond formation is straightforward—typically involving the coupling of a phenoxyacetic acid derivative with 3-aminopyridine (B143674)—the synthesis of complex, highly functionalized derivatives necessitates more advanced approaches.

Synthetic Advancements:

Multi-component Reactions: These reactions can create complex molecules from simple starting materials in a single step, increasing efficiency. archivepp.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, which is particularly useful for optimizing reaction conditions for novel derivatives.

Catalytic Methods: The use of novel catalysts, such as palladium for C-H arylation, can enable the synthesis of previously inaccessible structures. nih.gov For example, a Pd-catalyzed C–H arylation of N-succinimidyl 2-diazoacetate followed by aminolysis provides a mild, two-step route to α-aryl-α-diazoamides. nih.gov

Advanced Characterization Techniques: Characterizing these complex derivatives is equally critical to confirm their structure and purity. Beyond standard techniques like NMR and mass spectrometry, more sophisticated methods are often required.

2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are essential for unambiguously assigning the structure of complex molecules with multiple chiral centers or overlapping signals.

X-ray Crystallography: This technique provides definitive proof of a molecule's three-dimensional structure and stereochemistry, which is invaluable for understanding its interaction with biological targets. imist.maresearchgate.net

Spectroscopic and Computational Synergy: Combining experimental spectroscopic data (e.g., FT-IR, Raman) with Density Functional Theory (DFT) calculations can provide deep insights into molecular structure, conformation, and vibrational modes. nih.govnih.gov

Methodology Application to Derivatives Key Advantages
Microwave-Assisted Synthesis Rapid synthesis of amide libraries for screening.Reduced reaction times, improved yields.
Palladium-Catalyzed C-H Arylation Direct functionalization of the phenoxy or pyridine rings.High efficiency and versatility for creating complex aryl derivatives. nih.gov
X-ray Crystallography Determining the absolute stereochemistry and solid-state conformation.Unambiguous structural proof, informs SAR. imist.maresearchgate.net
DFT Calculations Predicting molecular geometry, electronic properties, and spectroscopic signatures.Complements experimental data, guides rational design. nih.govnih.gov

Role of this compound in Enabling Chemical Probes for Biological Research

Beyond its potential as a therapeutic agent, the this compound scaffold can be adapted to create chemical probes—specialized tools designed to study biological systems. mskcc.org These probes are instrumental for target identification, validation, and visualizing biological processes. nih.govfrontiersin.org

Designing Chemical Probes: A chemical probe is typically derived from an active compound by incorporating additional functionalities:

Affinity Handle: A group like biotin or a clickable alkyne tag can be added. This allows for the pull-down and identification of protein targets from cell lysates using affinity purification and mass spectrometry.

Reporter Group: A fluorescent dye or a radiolabel can be attached to visualize the compound's distribution in cells or tissues.

Photoaffinity Label: A photo-reactive group (e.g., a diazirine) can be incorporated. princeton.edu Upon UV irradiation, this group forms a covalent bond with the target protein, enabling its permanent labeling and subsequent identification. princeton.edu

The strategic installation of a phenoxyacetamide linker has been used to convert a known kinase inhibitor into a selective PROTAC (PROteolysis TArgeting Chimera), demonstrating the utility of this chemical moiety in advanced probe design. nih.gov

The development of activity-based probes (ABPs) is another exciting frontier. These probes are designed to react only with the active form of a target enzyme, providing a direct measure of its functional state within a complex biological sample. frontiersin.org By modifying the this compound scaffold with a reactive "warhead" and a reporter tag, it could potentially be converted into an ABP for a specific enzyme target, enabling detailed studies of its activity in health and disease. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-phenoxy-N-(pyridin-3-yl)acetamide, and how do reaction conditions affect yield?

  • Methodological Answer : Two primary approaches are effective:

Microwave-assisted synthesis : Substituted 2-halophenoxy intermediates react with 3-aminopyridine under microwave irradiation (0–5°C, 2 hours) in ethanol with piperidine as a catalyst, achieving ~85% yield and 95% purity .

Condensation reaction : Phenoxyacetic acid derivatives are condensed with 3-aminopyridine using activating agents like DCC (dicyclohexylcarbodiimide) at room temperature for 12 hours, yielding 78% with 92% purity post-recrystallization .

  • Table 1 : Synthetic Method Comparison

MethodConditionsYield (%)Purity (%)Reference
Microwave-assisted0–5°C, 2 h8595
Condensation reactionRT, 12 h, DCC7892

Q. How can the structural integrity and purity of this compound be validated?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm molecular structure by identifying proton environments (e.g., pyridinyl protons at δ 8.2–8.5 ppm) and carbonyl groups (δ 170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 257.0922 [M+H]+^+) .
  • HPLC : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Methodological Answer :

  • Enzyme inhibition assays : Test sodium/calcium exchanger (NCX) inhibition using fluorescence-based assays (e.g., FLIPR Tetra system) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM to assess IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Substituent variation : Introduce electron-withdrawing (e.g., Cl) or donating (e.g., OH) groups at the phenoxy/pyridinyl rings. For example, 2-chloro analogs show enhanced NCX inhibition (~60% at 10 µM) compared to unsubstituted derivatives .
  • Pharmacophore modeling : Use Schrödinger Suite to identify critical binding motifs (e.g., acetamide carbonyl as a hydrogen bond acceptor) .

Q. What computational strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Molecular docking : Simulate binding modes with target proteins (e.g., NCX1) using AutoDock Vina. Discrepancies may arise from protonation states of the pyridinyl nitrogen .
  • QSAR modeling : Train models on datasets with standardized assay conditions (e.g., pIC50_{50} vs. logP) to predict activity cliffs .

Q. How can structural analogs be synthesized to probe pharmacological mechanisms?

  • Methodological Answer :

  • Bioisosteric replacement : Replace the pyridinyl ring with isoxazole or morpholine (e.g., 2-(4-morpholinyl) analogs) via Ullmann coupling .
  • Table 2 : Analogs and Activity
AnalogTargetIC50_{50} (µM)Reference
2-Chloro-pyridinyl derivativeNCX10.45
Morpholine analogWnt signaling1.2

Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Kinetic binding assays : Use surface plasmon resonance (SPR) to measure binding affinity (KD_D) to purified NCX1 protein .
  • RNA-seq profiling : Compare gene expression in treated vs. untreated cells to identify pathways (e.g., calcium signaling) .

Key Notes

  • Data Contradictions : Variability in IC50_{50} values may stem from assay conditions (e.g., pH, co-solvents). Standardize protocols using guidelines from PubChem .
  • Advanced Purification : For analogs with low solubility, employ flash chromatography (silica gel, ethyl acetate/hexane gradients) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.